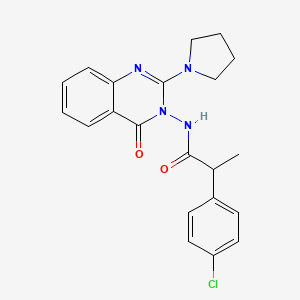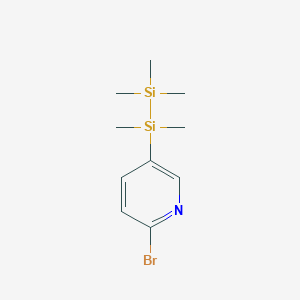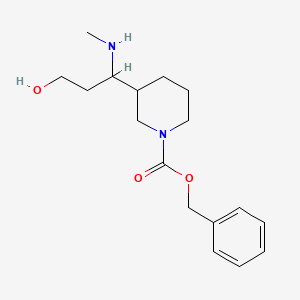
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: is a complex organic compound that consists of 26 hydrogen atoms, 17 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms . This compound is part of the piperidine derivatives, which are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl piperidine with 3-hydroxy-1-(methylamino)propyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps like recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the enzyme, interacting with amino acid residues like tryptophan and phenylalanine .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanol, 4-hydroxy-α-[1-(methylamino)ethyl]-, (R,S)-**: Similar structure with a hydroxyl group and methylamino group attached to the benzyl ring .
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate: Another piperidine derivative with a hydroxymethyl group.
Uniqueness
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: is unique due to its specific substitution pattern, which provides distinct pharmacological properties and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H26N2O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
benzyl 3-[3-hydroxy-1-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-18-16(9-11-20)15-8-5-10-19(12-15)17(21)22-13-14-6-3-2-4-7-14/h2-4,6-7,15-16,18,20H,5,8-13H2,1H3 |
Clé InChI |
IVVPMBQCWQKGFE-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



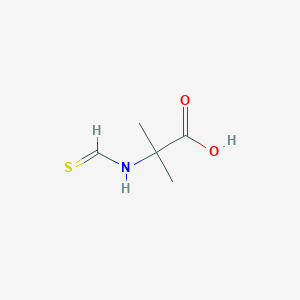

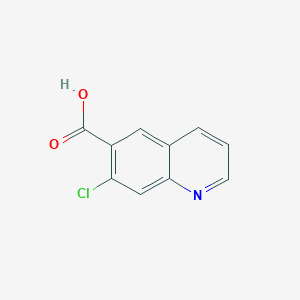


![5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid](/img/structure/B13945178.png)
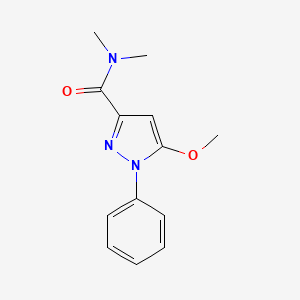

![1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13945187.png)
![(3aR,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid](/img/structure/B13945208.png)
